N,N'-Carbonyldiformamide

Description

Definition and Structural Classification within Organic Reagents

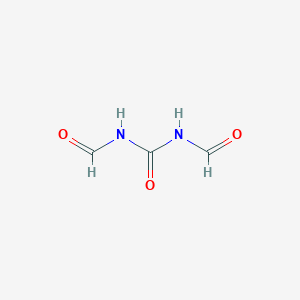

N,N'-Carbonyldiformamide, also known by its synonym N,N'-diformylurea, is an organic compound characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is in turn bonded to a formyl group. lookchem.comguidechem.com Its chemical formula is C3H4N2O3. lookchem.comguidechem.comnih.gov Structurally, it is a di-substituted urea (B33335), falling within the broader class of amides. The molecule possesses two amide functionalities, which are key to its chemical behavior.

The presence of the electron-withdrawing formyl groups on the nitrogen atoms significantly influences the electronic properties of the central urea moiety. This structural arrangement enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is a defining characteristic of this compound and underpins its utility in organic synthesis. smolecule.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 188596-19-2 |

| Molecular Formula | C3H4N2O3 |

| Molecular Weight | 116.08 g/mol |

| IUPAC Name | N-(formylcarbamoyl)formamide |

| Canonical SMILES | O=CNC(=O)NC=O |

| InChI Key | DWTMJZUGKDTNRU-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. guidechem.comnih.govchemicalbook.com

Historical Context of Related Amide-Based Coupling Agents

The development of reagents for forming amide bonds is a cornerstone of organic synthesis, particularly in the field of peptide chemistry. luxembourg-bio.comacs.org The journey began over a century ago with the use of N-carboxyanhydrides (NCAs) for amide bond formation. researchgate.net However, the mid-20th century saw the emergence of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which became widely used for peptide coupling starting in 1955. luxembourg-bio.comwikipedia.org

The mechanism of carbodiimide-mediated coupling involves the activation of a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an amine to form the desired amide. luxembourg-bio.com This fundamental concept of activating a carboxylic acid has driven the development of a vast array of coupling reagents.

In subsequent decades, phosphonium (B103445) and uronium salt-based reagents were introduced, often incorporating activating additives like N-hydroxybenzotriazole (HOBt). luxembourg-bio.comuantwerpen.be These reagents were designed to improve reaction efficiency and reduce side reactions. The evolution of these coupling agents reflects a continuous effort to achieve milder reaction conditions, higher yields, and greater substrate scope in amide synthesis. While this compound itself is not a classical coupling reagent in the same vein as DCC or HOBt-based systems, its structure as a di-substituted urea places it within the broader family of compounds related to intermediates and byproducts of these historically significant reagents.

Contemporary Significance in Synthetic Organic Research

In contemporary organic synthesis, this compound is recognized for its role as a versatile building block and reagent. lookchem.com Its bifunctional nature allows it to participate in a variety of chemical transformations.

One notable application is in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of hypoxanthine, a purine (B94841) derivative, through a condensation reaction with glycinamide. acs.orgnih.gov This transformation highlights the ability of this compound to act as a precursor for constructing complex molecular scaffolds. The reaction is believed to proceed through a dehydration mechanism, and its efficiency can be enhanced by the use of a dehydrating agent. acs.org

Furthermore, this compound has been investigated for its potential applications in agrochemicals. google.comgoogle.comgoogleapis.com Research has explored its use in enhancing plant growth, suggesting it may mimic the activity of plant growth regulators due to the structural similarities of its nitrogen-carbon-oxygen backbone to certain biologically active molecules. google.comgoogle.comgoogleapis.comepo.org Studies have also examined its effects in combination with other agricultural products. ashs.orguky.edu

The reactivity of this compound with nucleophiles, particularly amines, makes it a subject of interest in mechanistic studies. smolecule.com Its dual formamide (B127407) structure linked by a carbonyl group provides a unique platform for investigating reaction pathways and developing new synthetic methodologies. smolecule.com It has been utilized as a building block in the synthesis of pharmaceuticals and as a precursor in the production of various agrochemicals. lookchem.com

Table 2: Computed Chemical Properties of this compound

| Property | Value |

| Topological Polar Surface Area | 75.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Complexity | 99.1 |

| pKa (Predicted) | 8.07 ± 0.46 |

Data sourced from computational chemistry databases. guidechem.comnih.govchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

N-(formylcarbamoyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-1-4-3(8)5-2-7/h1-2H,(H2,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTMJZUGKDTNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462535 | |

| Record name | Urea, N,N'-diformyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188596-19-2 | |

| Record name | Urea, N,N'-diformyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Carbonyldiformamide

Established Preparative Routes

The traditional synthesis of N,N'-Carbonyldiformamide predominantly relies on the carbonylation of formamide (B127407) precursors using phosgene (B1210022) or its derivatives. This method is effective but involves the use of highly toxic reagents, necessitating strict control over reaction conditions.

Carbonylation of Amide Precursors

The most common industrial synthesis involves the reaction of formamide with a carbonylating agent. Phosgene (COCl₂) has historically been a primary reagent for this transformation. In this reaction, two equivalents of formamide react with one equivalent of phosgene, leading to the formation of this compound and hydrogen chloride as a byproduct.

To mitigate the hazards associated with the direct use of phosgene gas, solid or liquid phosgene equivalents are often employed. Triphosgene, a solid, crystalline compound, can be a safer alternative, as it is easier to handle and dose. Similarly, diphosgene, a liquid, offers an alternative to gaseous phosgene.

Another established route utilizes N,N'-Carbonyldiimidazole (CDI) as the carbonylating agent. CDI reacts with formamide to yield this compound and imidazole. While CDI is also synthesized from phosgene, its use in the subsequent reaction step avoids the direct handling of phosgene gas.

Dimethyl carbonate (DMC) represents a less hazardous carbonylating agent. The reaction of formamide with DMC, typically in the presence of a base, provides this compound through a transesterification-type reaction.

Controlled Reaction Conditions and Catalytic Considerations

The success of the carbonylation of formamide precursors is highly dependent on the careful control of reaction parameters. The choice of solvent, temperature, and the presence of catalysts or bases are critical to achieving high yields and purity.

For reactions involving phosgene and its derivatives, anhydrous conditions are essential to prevent the hydrolysis of the carbonylating agent. Inert solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. The reaction temperature is typically maintained at low to moderate levels to control the exothermic nature of the reaction and minimize side product formation.

When using dimethyl carbonate, a basic catalyst is generally required to facilitate the reaction. Alkali metal carbonates, such as potassium carbonate, are effective in promoting the carbonylation of formamide. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

The table below summarizes the typical reaction conditions for the established preparative routes to this compound.

| Carbonylating Agent | Precursor | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| Phosgene (COCl₂) | Formamide | - | Dichloromethane | 0-5 | High |

| Triphosgene | Formamide | - | Tetrahydrofuran | ~50 | - |

| N,N'-Carbonyldiimidazole | Formamide | - | Acetonitrile (B52724) | Room Temp. | - |

| Dimethyl Carbonate | Formamide | K₂CO₃ | - | ~120 | 60-65 |

Exploration of Alternative Synthetic Pathways

Research into alternative synthetic routes for this compound has been driven by the desire to avoid hazardous reagents like phosgene and to utilize more readily available starting materials. One such pathway involves the reaction of urea (B33335) with formic acid. google.com

In this method, urea is treated with an excess of formic acid. The reaction proceeds at room temperature over an extended period, typically around 48 hours, to yield this compound, also referred to as diformylurea in some literature. google.com The reaction is believed to proceed via the formylation of both nitrogen atoms of the urea molecule. This method offers a simpler and potentially safer alternative to the use of phosgene.

The following table outlines the reaction parameters described for this alternative synthetic pathway. google.com

| Precursor 1 | Precursor 2 | Molar Ratio (Formic Acid:Urea) | Temperature | Reaction Time |

| Urea | Formic Acid (90%) | ~1.8:1 to 2:1 | Room Temperature | ~48 hours |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of this compound and related compounds. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and catalytic processes to improve atom economy and reduce waste.

One promising green approach is the utilization of carbon dioxide (CO₂) as a C1 source for carbonylation reactions. The direct synthesis of formamides from amines and CO₂ is an active area of research. magtech.com.cn This methodology, if applied to the synthesis of this compound, would replace toxic carbonylating agents with a renewable and non-toxic feedstock. Catalytic systems, often based on transition metals, are typically required to facilitate the reduction of CO₂ and its subsequent reaction with the amine functionality. magtech.com.cn

The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium presents another green synthetic strategy. nih.gov For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been shown to effectively catalyze the N-formylation of anilines using formamide. nih.gov This approach avoids the use of volatile organic solvents and can lead to simplified product purification.

Furthermore, the development of catalytic systems for the oxidative carbonylation of amines using non-noble metal catalysts is a significant advancement in green amide synthesis. researchgate.net While not yet specifically reported for this compound, these methods offer a potential pathway for its synthesis from formamide and a suitable carbon source under milder and more sustainable conditions.

Mechanistic Principles of Reactivity and Reaction Pathways

Fundamental Reaction Mechanisms

The reactivity of N,N'-Carbonyldiformamide is characterized by the susceptibility of its central carbonyl carbon to nucleophilic attack. This fundamental reaction mechanism is the basis for its role in various chemical transformations.

The central carbonyl group in this compound is electron-deficient due to the electronegativity of the oxygen atom, making it an electrophilic center. This electrophilicity allows it to be attacked by a wide range of nucleophiles. The rate and favorability of the nucleophilic attack are influenced by the nature of the nucleophile, with stronger nucleophiles generally reacting more readily.

The reaction typically follows second-order kinetics, where the rate is dependent on the concentrations of both this compound and the attacking nucleophile. Primary amines are highly reactive towards this compound due to their strong nucleophilicity and relatively low steric hindrance. smolecule.com Secondary amines also react, though typically at a slower rate due to increased steric bulk around the nitrogen atom. smolecule.com Other nitrogen-containing nucleophiles, such as hydrazines and hydroxylamines, are also expected to react readily with the central carbonyl group.

Table 1: Representative Nucleophilic Attack Profiles on this compound Note: The following data is illustrative and based on general principles of nucleophilic reactivity towards activated carbonyl compounds.

| Nucleophile | Relative Reactivity | Reaction Type |

|---|---|---|

| Primary Amine (e.g., Methylamine) | High | Nucleophilic Acyl Substitution |

| Secondary Amine (e.g., Dimethylamine) | Moderate | Nucleophilic Acyl Substitution |

| Hydrazine | High | Nucleophilic Acyl Substitution |

| Hydroxylamine | High | Nucleophilic Acyl Substitution |

| Alcohol (e.g., Methanol) | Low (requires catalysis) | Nucleophilic Acyl Substitution |

| Water | Very Low (hydrolysis, typically slow) | Nucleophilic Acyl Substitution |

The tetrahedral intermediate is generally a transient species. Its stability is influenced by the nature of the substituents attached to the central carbon. In the case of this compound, the presence of the two formamide (B127407) groups can influence the stability of the intermediate. The subsequent collapse of this tetrahedral intermediate, with the expulsion of a leaving group (one of the formamide moieties), drives the reaction forward to form the final product. smolecule.comresearchgate.net The pathway of this collapse is dictated by the relative leaving group abilities of the substituents on the tetrahedral intermediate.

Reactivity with Nitrogen-Containing Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles, particularly amines, is a significant aspect of its chemical behavior, leading to the formation of various substituted amide and urea (B33335) derivatives.

The reaction with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The initial step is the nucleophilic attack of the amine on the central carbonyl carbon of this compound. smolecule.com This leads to the formation of a zwitterionic tetrahedral intermediate. smolecule.com

The reaction of this compound with amines is a viable method for the synthesis of N-substituted formamides. The formyl group is effectively transferred from the this compound to the attacking amine. The efficiency of this transformation depends on the reactivity of the amine and the reaction conditions. Generally, primary amines provide good yields of the corresponding N-formyl compounds. nih.gov

Table 2: Illustrative Examples of Substituted Amide Formation Note: The following examples are based on the expected reactivity of this compound with various amines. Actual yields may vary based on reaction conditions.

| Amine Reactant | Expected Product | Typical Yield Range |

|---|---|---|

| Aniline | N-Phenylformamide | Good to Excellent |

| Benzylamine | N-Benzylformamide | Excellent |

| Diethylamine | N,N-Diethylformamide | Moderate to Good |

| Piperidine | N-Formylpiperidine | Good |

Intramolecular and Intermolecular Reactivity Patterns

The structure of this compound, with its hydrogen bond donors (N-H groups) and acceptors (C=O groups), allows for both intramolecular and intermolecular interactions. These interactions can influence its physical properties and reactivity.

In the solid state, it is expected that this compound molecules will engage in extensive intermolecular hydrogen bonding. smolecule.com These hydrogen bonds would involve the N-H protons of one molecule interacting with the carbonyl oxygens of neighboring molecules, leading to the formation of a stable crystal lattice. smolecule.com Such interactions are common in urea and amide derivatives and play a crucial role in determining their melting points and solubility characteristics. nih.gov

Intramolecular hydrogen bonding is also a possibility in this compound. A hydrogen bond could potentially form between the N-H proton of one formamide group and the carbonyl oxygen of the other formamide group, leading to a cyclic conformation. The presence and strength of such intramolecular hydrogen bonds would depend on the conformational flexibility of the molecule and the solvent environment. mdpi.com These non-covalent interactions can influence the molecule's conformation and, consequently, its reactivity by affecting the accessibility of the reactive sites.

Absence of Specific Research Data on Solvent Effects and Reaction Kinetics of this compound

A thorough review of scientific literature reveals a notable absence of specific research detailing the solvent effects and reaction kinetics for the compound this compound. While the principles of how solvents influence chemical reactions are well-established, dedicated studies providing empirical data, such as rate constants in various solvents or detailed kinetic analyses for this compound, are not available in the public domain.

However, without specific experimental data for this compound, any discussion of solvent effects and reaction kinetics remains purely theoretical. There are no published research findings or data tables to construct a detailed and scientifically accurate account as required by the specified outline. The scientific community has yet to focus on the kinetic studies of this particular compound in different solvent systems. Therefore, a data-driven analysis of its mechanistic principles of reactivity and reaction pathways concerning solvent effects cannot be provided at this time.

Strategic Applications in Advanced Organic Synthesis

Amide Bond Formation and Peptide Synthesis

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides and pharmaceuticals. N,N'-Carbonyldiformamide serves as a valuable reagent in this context, facilitating the creation of these critical linkages.

Efficient Coupling Reagent Functionality

This compound functions as both an activating agent and a coupling catalyst for the formation of peptide bonds under mild conditions. Its efficacy stems from its ability to activate the carboxylic acid component of an amino acid, preparing it for nucleophilic attack by the amino group of another.

The catalytic mechanism involves the initial formation of a reactive acyl-AMP-like intermediate from the reaction between the carboxylic acid and this compound. The subsequent reaction with the amine proceeds via a two-step process:

The amine's nitrogen atom attacks the electrophilic carbon of the activated intermediate, forming a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding with the formamide (B127407) nitrogens of the reagent.

The intermediate then collapses, expelling the this compound moiety and forming the new peptide bond.

This reagent demonstrates a broad substrate scope, effectively coupling a variety of proteinogenic and non-natural amino acids. It is particularly effective for amino acids that have polar side chains, as these can form additional hydrogen bonds that help to stabilize the reaction intermediates. However, its efficiency is reduced when coupling sterically hindered amino acids, such as those with branched β-carbon substitution, which may require longer reaction times.

Table 1: Substrate Scope of this compound in Peptide Coupling

| Amino Acid Type | Coupling Efficiency | Notes |

|---|---|---|

| Proteinogenic Amino Acids | High | Generally effective for standard amino acids. |

| Non-natural Amino Acids | High | Demonstrates broad applicability beyond natural amino acids. |

| Amino Acids with Polar Side Chains | Particularly Effective | Hydrogen bonding with the formamide moieties provides additional stabilization of intermediates. |

| Sterically Hindered Amino Acids | Reduced | Amino acids with branched β-carbon substitution show lower efficiency and require extended reaction times. |

Role in Polyamide and Peptide Analogue Construction

While this compound is established as a reagent for creating amide bonds in peptide synthesis, its specific application in the systematic construction of long-chain polyamides or complex peptide analogues is not extensively detailed in the surveyed scientific literature. Its fundamental reactivity suggests potential applicability, but dedicated studies or established protocols for these specific syntheses were not prominently found.

Formylation Strategies in Organic Transformations

Formylation, the introduction of a formyl group (-CHO), is a significant transformation in organic synthesis. While this compound possesses formyl-like moieties, its documented role is not as a formylating agent.

Introduction of Formyl Moieties

The use of this compound as a direct formylating agent to introduce formyl groups onto substrates is not a well-documented application in the reviewed literature. Typically, its reactivity is centered on the central carbonyl carbon, acting as a linker between two nucleophiles, rather than a transfer agent for its formamide groups.

Versatility in Functional Group Interconversions

Given the lack of evidence for this compound acting as a formylating agent, its versatility in functional group interconversions through formylation strategies cannot be substantiated. The primary utility of this compound remains in the domain of amide bond formation.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. Although this compound is noted for its utility in synthesizing nitrogen-containing compounds, its specific use as a key building block or reagent in the cyclization reactions required to form nitrogenous heterocyclic rings is not widely reported. General synthetic routes to these heterocycles often employ other classes of reagents and starting materials.

Cyclization and Annulation Reactions

Cyclization reactions are fundamental processes in organic chemistry that lead to the formation of ring structures, while annulation reactions are a subset wherein a new ring is fused onto an existing one. Reagents that can facilitate these transformations are highly valuable. For instance, related compounds such as N,N'-Carbonyldiimidazole (CDI) are well-documented for their ability to mediate the cyclization of amino alcohols to form N-heterocycles like azetidines, pyrrolidines, and piperidines. However, a review of available scientific literature does not provide specific examples or detailed research findings on the application of this compound as a primary reagent for mediating such cyclization or annulation reactions.

Construction of Complex Heterocyclic Scaffolds

Nitrogen-containing heterocycles are core structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals. The development of methods to construct these complex scaffolds is a central goal of synthetic chemistry. Multicomponent reactions (MCRs), cascade reactions, and sequential reactions are powerful strategies for achieving this, often utilizing versatile building blocks. For example, the Biginelli reaction employs urea (B33335) or N-substituted ureas in a one-pot cyclocondensation to produce dihydropyrimidinones, a valuable heterocyclic scaffold.

While the urea backbone is integral to many heterocyclic structures, specific research detailing the use of this compound as a key building block or reagent in MCRs or cascade reactions for the construction of complex heterocyclic scaffolds is not extensively documented in the available literature.

Broader Utility as a Chemical Intermediate

The primary documented utility of this compound in organic synthesis is its function as a chemical intermediate and coupling agent, particularly in the formation of amide bonds. nih.gov Its molecular structure, which features an electrophilic central carbonyl group, makes it reactive toward nucleophiles. nih.gov

The reactivity of this compound is centered on nucleophilic attack at its carbonyl carbon. This reactivity allows it to serve as an intermediate in the synthesis of various nitrogen-containing compounds. nih.gov Its role as an intermediate in the potential production of pharmaceuticals highlights its importance in medicinal chemistry. nih.gov While detailed pathways for specific pharmaceutical syntheses are proprietary or not widely published, its utility is noted in general terms. For example, a patent for N,N'-diformylurea suggests its potential in a variety of biological applications due to the similarity of its nitrogen-carbon-oxygen skeleton to that of many biological molecules, though it focuses on its use as a plant growth enhancer. google.com

The compound's structure and reactivity profile are summarized in the table below.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | N,N'-Diformylurea |

| Molecular Formula | C₃H₄N₂O₃ |

| Key Reactive Site | Electrophilic central carbonyl carbon |

| Primary Application | Chemical intermediate, Amide bond formation |

This role as a reactive intermediate underscores its potential, even if its application in specific, complex cascade reactions like cyclizations and annulations is not as thoroughly documented as that of other related reagents.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

Theoretical and computational chemistry provide powerful tools for investigating the intrinsic properties of N,N'-Carbonyldiformamide at an atomic level. These methods allow for a detailed analysis of its electronic structure, which is fundamental to understanding its stability, spectroscopic properties, and reactivity.

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. Methodologies such as Density Functional Theory (DFT), often using functionals like B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are standard for optimizing molecular geometries. nih.gov These calculations typically predict a nearly planar configuration for the molecule. smolecule.com

The planarity is a consequence of the electronic resonance involving the nitrogen lone pairs and the adjacent carbonyl groups. This delocalization imparts partial double-bond character to the C-N bonds, leading to a restricted rotation around them and contributing to the molecule's relatively rigid structure. smolecule.com Calculated geometric parameters provide precise values for bond lengths and angles, which are crucial for a complete structural description.

Table 1: Calculated Ground State Geometric Parameters for this compound Note: These are typical, representative values for amide-like structures derived from computational studies.

| Parameter | Value | Description |

| C=O Bond Length | ~1.22 Å | Typical for an amide carbonyl group. smolecule.com |

| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to partial double-bond character. |

| N-C (formyl) Bond Length | ~1.36 Å | Also exhibits partial double-bond character. |

| ∠(N-C-N) | ~118° | Angle around the central carbonyl carbon. |

| ∠(C-N-C) | ~121° | Bond angle at the nitrogen atoms, indicating sp²-like hybridization. |

Analysis of the molecular orbitals (MOs) provides insight into the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their nucleophilic character, while the LUMO is centered on the electrophilic carbonyl carbon atoms.

Electron density distribution studies, often performed using techniques like Natural Bond Orbital (NBO) analysis, quantify the delocalization of electrons. nih.gov For this compound, NBO analysis would confirm significant n → π* interactions, where the lone pair electrons on the nitrogen atoms (n) are donated into the antibonding orbitals (π*) of the carbonyl groups. nih.gov This interaction is responsible for the resonance stabilization and the partial double-bond character of the C-N bonds. Maps of the molecular electrostatic potential (MEP) would visually represent the electron distribution, highlighting electron-rich (negative potential) regions around the carbonyl oxygens and electron-poor (positive potential) regions near the formyl protons and central carbonyl carbon.

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions involving this compound. By modeling the transformation from reactants to products, researchers can understand the energetic and structural changes that occur.

A key aspect of mechanistic studies is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net For reactions such as nucleophilic acyl substitution at one of the carbonyl carbons of this compound, computational methods can calculate the geometry and energy of the corresponding TS. researchgate.net The TS geometry reveals the nature of bond-forming and bond-breaking processes.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier (ΔG‡). This value is a critical determinant of the reaction rate. A higher barrier corresponds to a slower reaction. Theoretical calculations can provide these values, allowing for the comparison of different potential reaction pathways.

Table 2: Hypothetical Calculated Reaction Barriers for Nucleophilic Attack on this compound

| Reacting Nucleophile | Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Ammonia (NH₃) | Attack at central carbonyl | 18.5 |

| Ammonia (NH₃) | Attack at formyl carbonyl | 22.1 |

| Hydroxide (OH⁻) | Attack at central carbonyl | 12.3 |

| Hydroxide (OH⁻) | Attack at formyl carbonyl | 15.8 |

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a molecule like this compound, the PES can be complex due to multiple rotational and inversional degrees of freedom, similar to the related molecule urea (B33335). wvu.edu The PES maps out all possible conformations, reaction intermediates, and transition states. libretexts.org

By mapping the PES, chemists can identify the minimum energy pathways for reactions. libretexts.org This involves calculating the energy of the system at numerous points along a proposed reaction coordinate, such as the approach of a nucleophile or the rotation around a C-N bond. The resulting surface shows the valleys corresponding to stable species (reactants, intermediates, products) and the mountain passes that represent the transition states connecting them. libretexts.org

Predictive Modeling for Reactivity and Selectivity

Building upon the foundation of electronic structure and reaction mechanism analysis, computational models can be developed to predict the reactivity and selectivity of this compound in various chemical environments. nih.gov These models often use quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches.

Predictive models for reactivity are often built by correlating a calculated molecular property with experimentally observed reaction rates for a series of related compounds. nih.govnih.gov For this compound and its derivatives, quantum chemical descriptors such as the LUMO energy, electron affinity, or calculated charges on the carbonyl carbons could be used. nih.gov A strong correlation would allow for the prediction of reactivity for new, unsynthesized derivatives. For instance, a model might predict that adding electron-withdrawing groups to the formyl positions would lower the LUMO energy and increase the molecule's reactivity toward nucleophiles. Similarly, models can predict selectivity, such as whether a nucleophile will preferentially attack the central carbonyl group versus one of the terminal formyl carbonyls, by comparing the calculated activation barriers for the competing pathways. nih.gov

Advanced Computational Methodologies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of N,N'-Caronyldiformamide, also known as triuret (B1681585). These computational methods provide insights into the molecule's conformational flexibility, stability, and its interactions with other chemical species, such as metal ions.

Computational studies have revealed that the triuret molecule possesses significant flexibility, allowing it to exist in multiple conformational forms. researchgate.netnih.gov The stability of these conformers can be influenced by the substitution of hydrogen atoms with other functional groups. nih.gov DFT calculations, specifically at the B3LYP/6-311++G(d,p) level of theory, have been used to determine the relative energies and predict the most stable conformers of triuret when it forms adducts with metal ions, such as sodium. researchgate.net

A primary application of DFT in the study of this compound has been to characterize its binding motif with alkali metal cations. researchgate.netnih.gov Theoretical calculations have determined that the most favored binding arrangement is a bidentate chelation where the metal cation interacts with two of the carbonyl oxygens of the triuret molecule. researchgate.netnih.gov This structural insight is crucial for understanding the molecule's potential role as a chelating agent.

Furthermore, DFT calculations have been used in conjunction with experimental techniques like Infrared Multiphoton Dissociation (IRMPD) spectroscopy to validate the predicted structures of triuret and its adducts. researchgate.net By comparing the calculated vibrational frequencies with the experimental IRMPD spectra, researchers can confirm the geometry of the most stable conformers. researchgate.net For instance, the experimental IRMPD spectrum for the potassium-triuret adduct shows strong correlation with the DFT-calculated spectrum for its most stable predicted conformer. researchgate.net

The table below summarizes the computationally predicted stability of different sodiated conformers of this compound.

| Conformer | Relative Energy (kJ/mol) | Binding Motif |

|---|---|---|

| 1 | 0.00 | Bidentate (O,O) |

| 2 | +5.44 | Bidentate (O,O) |

| 3 | +11.30 | Bidentate (O,O) |

| 4 | +15.48 | Bidentate (O,N) |

| 5 | +20.92 | Monodentate (O) |

| 6 | +25.10 | Bidentate (O,O) |

This interactive table showcases the relative energies of the six most stable conformers of sodiated this compound as computed by Density Functional Theory at the B3LYP/6-311++G(d,p) level. The data highlights the energetic preference for bidentate chelation involving two carbonyl oxygen atoms. researchgate.net

Molecular Dynamics Simulations in Reaction Environments

Information regarding the application of molecular dynamics simulations to study this compound in reaction environments is not available in the reviewed scientific literature.

Analytical Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in N,N'-Carbonyldiformamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound (C₃H₄N₂O₃), both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, the two N-H protons are chemically equivalent, as are the two C-H protons of the formyl groups. This would result in two distinct signals. The chemical shift of the N-H protons would be influenced by the electronegativity of the adjacent carbonyl and nitrogen atoms, while the formyl C-H proton signal would appear in the characteristic region for aldehydes, though modified by the adjacent amide nitrogen. Predicted chemical shifts can provide a reference for experimental verification. nih.govmodgraph.co.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. nih.gov this compound has two types of carbon atoms: the formyl carbons and the central urea-like carbonyl carbon. The formyl carbons are expected to resonate in a region typical for amide carbonyls, while the central carbonyl carbon, being bonded to two nitrogen atoms, would appear at a distinct chemical shift. udel.eduoregonstate.edulibretexts.org The precise chemical shifts are influenced by the electronic environment, including the electronegativity of neighboring atoms. udel.edunih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.0 - 9.0 | Singlet | Formyl proton (CHO) |

| ¹H | ~9.0 - 11.0 | Broad Singlet | Amide proton (NH) |

| ¹³C | ~160 - 170 | Formyl carbon (CHO) | |

| ¹³C | ~150 - 160 | Central Carbonyl carbon (N-CO-N) |

Note: These are predicted values based on the chemical structure and typical ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. nih.govnmrdb.orgcaspre.caacdlabs.com

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and carbonyl groups.

Key expected vibrational modes include:

N-H Stretching: A prominent band or bands in the region of 3100-3500 cm⁻¹, characteristic of the N-H bonds in the secondary amide groups.

C=O Stretching: Strong, sharp absorption bands are anticipated in the carbonyl region (1630-1750 cm⁻¹). Due to the presence of two different carbonyl environments (formyl and urea-like), multiple peaks or a broad, complex band may be observed in this region. smolecule.com Conjugation and intermolecular hydrogen bonding can influence the exact position of these peaks.

N-H Bending and C-N Stretching: Absorptions corresponding to N-H bending (around 1550-1640 cm⁻¹) and C-N stretching are also expected, further confirming the amide functionalities. smolecule.com

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium to Strong |

| C-H Stretch (formyl) | 2800 - 2900 | Medium |

| C=O Stretch (amide/urea) | 1630 - 1750 | Strong |

| N-H Bend | 1550 - 1640 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

Note: The precise location and intensity of these peaks can be affected by the physical state of the sample (solid or liquid) and hydrogen bonding. researchgate.netnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability; decomposition in the heated injector or column is a potential challenge.

If the compound is sufficiently stable, a typical GC-MS analysis would involve:

Injection: The sample, dissolved in a suitable solvent, is injected into a heated port where it vaporizes.

Separation: The vaporized sample is carried by an inert gas through a capillary column (e.g., a VF-5ms or similar). researchgate.net Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.

Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification. researchgate.netrestek.com

For related compounds like formamide (B127407), GC-MS has been used effectively for quantification in various matrices. rsc.orggoogle.com Derivatization might be employed to increase volatility and thermal stability if the parent molecule is problematic to analyze directly. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique, particularly well-suited for polar, non-volatile, or thermally labile compounds like this compound. nih.gov

A standard LC-MS method would entail:

Separation (LC): The sample is dissolved in a suitable mobile phase and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve peak shape and ionization. researchgate.netdtu.dk

Ionization and Detection (MS): The eluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that can generate protonated molecules [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information for confirmation. nih.govmlsu.ac.in

LC-MS methods are frequently developed for analyzing polar compounds, and derivatization can sometimes be used to enhance detection sensitivity. rsc.orgnih.govresearchgate.net

Advanced Analytical Approaches in Reaction Monitoring

Monitoring the synthesis of this compound in real-time is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring product quality. The synthesis may involve processes similar to the thermal decomposition of urea (B33335), which forms intermediates like biuret (B89757) and cyanuric acid. dtu.dkmlsu.ac.innih.govjst.go.jpnih.govchalmers.sevedantu.comcreative-proteomics.comwikipedia.org

Advanced analytical techniques for reaction monitoring include:

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used with probes inserted directly into the reaction vessel. This allows for the continuous tracking of the concentrations of reactants, intermediates, and the this compound product by monitoring their characteristic spectral bands. dtu.dkchalmers.se

Flow Injection Analysis (FIA) and Online HPLC: Small aliquots of the reaction mixture can be automatically sampled at regular intervals and injected into an HPLC or FIA system coupled with a detector (e.g., UV-Vis or MS). nih.gov This provides time-course data on the composition of the reaction mixture, enabling detailed kinetic analysis.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): For reactions involving thermal decomposition, TGA-MS can simultaneously measure mass loss as a function of temperature and identify the evolved gases, providing mechanistic insights into the formation and decomposition pathways of this compound and related byproducts. jst.go.jpnih.gov

These advanced methods provide a dynamic view of the chemical transformation, offering significant advantages over traditional offline analysis of quenched reaction aliquots.

In Situ Spectroscopic Studies

In situ spectroscopic techniques are pivotal for understanding the dynamic chemical behavior and reaction mechanisms of this compound under specific conditions. Techniques such as Fourier-transform infrared (FTIR) spectroscopy allow for real-time monitoring of changes in the molecular structure.

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. smolecule.com Strong bands in the region of 1680-1700 cm⁻¹ are indicative of the carbonyl (C=O) stretching vibrations, a typical range for amide carbonyl groups. smolecule.com The presence of multiple carbonyl groups leads to complex absorption patterns in this region due to coupling effects. smolecule.com

In situ FTIR spectroscopy can be employed to study the thermal decomposition of this compound. By monitoring the changes in the intensity and position of characteristic infrared bands over time and with increasing temperature, researchers can identify the formation of intermediates and final degradation products. researchgate.netrsc.org For instance, the disappearance of the amide N-H and C=O stretching bands and the appearance of new bands could indicate the breakdown of the formamide structure.

Differential Scanning Calorimetry (DSC) analysis shows that this compound undergoes melting followed immediately by decomposition. smolecule.com This thermal decomposition can be further investigated using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), which would allow for the identification of gaseous products evolved during the decomposition process. researchgate.net

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Region | Reference |

| Infrared (IR) Spectroscopy | C=O Stretching | 1680-1700 cm⁻¹ | smolecule.com |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an essential technique for elucidating the precise three-dimensional atomic arrangement of this compound in its solid state. mdpi.com Such studies have revealed detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The molecular structure of this compound features a central carbonyl group linking two formamide units. smolecule.com X-ray diffraction studies show that the molecule adopts a nearly planar configuration. smolecule.com This planarity is a result of resonance effects and the partial double bond character of the C-N bonds, which restricts rotation. smolecule.com The bond angles around the nitrogen atoms are close to 120 degrees. smolecule.com

A significant feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. smolecule.com The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors, forming chains of molecules within the crystal lattice. smolecule.com These hydrogen bonds are crucial for the stability of the crystal structure and influence the compound's physical properties. smolecule.com

Table 2: Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃H₄N₂O₃ | smolecule.com |

| Molecular Weight | 116.08 g/mol | smolecule.com |

| C=O Bond Length | ~1.22 Å | smolecule.com |

| C-N Bond Character | Partial double bond | smolecule.com |

| Molecular Geometry | Nearly planar | smolecule.com |

| Key Intermolecular Interaction | Hydrogen bonding | smolecule.com |

Quantitative Analysis and Method Validation in Research Environments

Developing and validating robust analytical methods is crucial for the accurate quantification of this compound in various research settings, such as in reaction monitoring or quality control. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques employed for this purpose. nih.govepa.gov

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for the quantitative analysis of this compound and related compounds. thermofisher.comrsc.org The method typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer. thermofisher.comresearchgate.netsielc.com Detection is often performed at a wavelength where the analyte exhibits maximum absorbance. epa.gov

For volatile compounds or those that can be derivatized to become volatile, gas chromatography with a flame-ionization detector (GC-FID) offers a reliable analytical method. nih.govnih.gov This technique is particularly useful for assessing the purity and quality of the compound. nih.gov

Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rsc.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.orgresearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Typical HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.999 | rsc.org |

| Accuracy (Recovery) | 97.0% - 103.0% | rsc.org |

| Precision (RSD) | < 5% | rsc.org |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | researchgate.net |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | researchgate.net |

Future Research Directions and Perspectives

Development of Novel Synthetic Applications

While N,N'-Carbonyldiformamide has been recognized for its role in forming amide bonds, a significant area for future research lies in the systematic exploration and development of its novel synthetic applications. Its bifunctional nature, possessing two formamide (B127407) moieties linked by a carbonyl group, suggests a rich and largely untapped reactivity profile that could be exploited for the construction of diverse molecular architectures.

A promising avenue of investigation is its use as a precursor for the synthesis of various N-heterocycles, a cornerstone of medicinal and materials chemistry. The inherent functionalities within this compound could be strategically employed in cyclization reactions to afford a range of heterocyclic systems. Research in this area would involve reacting this compound with a variety of substrates containing complementary functional groups to initiate intramolecular cyclization cascades.

Furthermore, its potential as a specialized formylating agent warrants deeper investigation. While general formylating agents are abundant, the unique structure of this compound might offer distinct advantages in terms of selectivity and reactivity under specific conditions. Future studies could focus on its application in the formylation of sensitive or sterically hindered substrates where conventional reagents fall short.

The exploration of this compound in multicomponent reactions (MCRs) also presents an exciting frontier. Its ability to act as a linchpin, bringing together multiple reactants in a single synthetic operation, could lead to the rapid and efficient generation of complex molecules from simple starting materials. Investigating its behavior in well-established MCRs, such as the Passerini and Ugi reactions, or in the development of entirely new multicomponent strategies, could significantly broaden its synthetic utility.

Exploration of Sustainable Synthesis Routes

The development of environmentally benign and economically viable methods for the synthesis of this compound is a critical area of future research. A notable advancement in this direction is the synthesis from urea (B33335) and formic acid, a method that utilizes readily available and relatively non-toxic starting materials. researchgate.netgoogle.comepo.orggoogleapis.comgoogle.com This approach represents a significant step towards a more sustainable production process compared to traditional methods that may involve more hazardous reagents.

Future research should aim to build upon this foundation by exploring catalytic and alternative energy-driven synthetic strategies. The development of efficient catalysts, both homogeneous and heterogeneous, could enhance the reaction rate and selectivity of the urea-formic acid condensation, potentially at lower temperatures and with reduced waste generation.

Moreover, the application of emerging sustainable synthesis technologies to the production of this compound holds considerable promise. Photocatalysis, for instance, could offer a green alternative by utilizing light energy to drive the synthesis from simple precursors. nih.govresearchgate.netrsc.org Similarly, mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force, could provide a highly efficient and environmentally friendly route to this compound. nih.govtaltech.ee The potential for enzymatic synthesis should also be considered, as biocatalysis can offer unparalleled selectivity and mild reaction conditions.

A comparative analysis of these different sustainable routes, considering factors such as atom economy, energy consumption, and environmental impact, will be crucial in identifying the most promising pathways for industrial-scale production.

Advanced Computational Modeling for Mechanism Discovery

Advanced computational modeling is poised to play a pivotal role in unraveling the intricate mechanistic details of reactions involving this compound and in predicting its reactivity. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the electronic structure, conformational preferences, and reaction pathways of this molecule.

A key area for computational investigation is the detailed mechanism of its formation, for instance, from urea and formic acid. Theoretical studies can elucidate the transition states and intermediates involved in this process, providing a molecular-level understanding that can guide the optimization of reaction conditions and the design of more effective catalysts. One theoretical study has already explored the formylation of urea to N,N'-diformylurea and its subsequent role in prebiotic synthesis, highlighting the power of computational chemistry in understanding the fundamental reactivity of this compound. researchgate.net

Furthermore, computational modeling can be employed to predict the outcomes of novel synthetic applications of this compound. By simulating the reaction pathways of its interactions with various substrates, researchers can identify promising new reactions and predict their feasibility and selectivity before embarking on extensive experimental work. This predictive power can significantly accelerate the discovery of new synthetic methodologies.

Conformational analysis of N,N'-diformylurea and its derivatives through computational methods can also provide valuable information about their structure-activity relationships. researchgate.netnih.gov Understanding how the molecule's shape and electronic properties influence its reactivity is crucial for designing new applications and for interpreting experimental observations.

Integration with Emerging Technologies in Organic Synthesis

The integration of this compound with emerging technologies in organic synthesis, such as continuous flow chemistry and automated synthesis, represents a significant leap forward in harnessing its full potential. These technologies offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization.

The use of this compound in continuous flow reactors could enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. mdpi.comresearchgate.netrsc.org The small reactor volumes inherent in flow systems also offer safety benefits when working with reactive intermediates. Future research in this area would involve developing and optimizing flow protocols for both the synthesis of this compound itself and its application in subsequent synthetic transformations.

Automated synthesis platforms, which are becoming increasingly prevalent in pharmaceutical and materials science research, could be adapted to utilize this compound as a key building block. This would allow for the rapid and systematic synthesis of libraries of compounds for biological screening or materials testing. The development of automated protocols for reactions involving this compound would streamline the drug discovery and materials development processes.

Furthermore, the application of microreactor technology could offer even finer control over reaction conditions, enabling reactions that are difficult or impossible to perform on a larger scale. rsc.org The high surface-area-to-volume ratio in microreactors can lead to enhanced heat and mass transfer, resulting in faster and more efficient reactions. Exploring the use of this compound in microfluidic systems could open up new avenues for process intensification and the synthesis of fine chemicals.

Q & A

Basic Research: What are the recommended synthesis and characterization methods for N,N'-Carbonyldiformamide in academic settings?

This compound (CAS 188596-19-2) is typically synthesized via carbonylative coupling of formamide derivatives under controlled conditions. Key steps include using phosgene or its safer equivalents (e.g., triphosgene) as carbonyl sources, with rigorous temperature control (0–5°C) to minimize side reactions. Characterization should employ FT-IR to confirm the carbonyl (C=O) stretch (~1650–1750 cm⁻¹) and ¹H/¹³C NMR to identify formamide proton environments (δ 7.5–8.5 ppm for NH groups, though these may be absent due to symmetry). Mass spectrometry (HRMS) is critical for verifying molecular ion peaks (m/z 144.053 for [M+H]⁺). Due to limited physical property data in literature, researchers should prioritize experimental determination of melting points and solubility profiles .

Advanced Research: How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s reactivity in nucleophilic acyl substitution or condensation reactions. For example, DFT can predict transition states when this compound acts as a carbonylating agent, identifying energy barriers and regioselectivity trends. Studies on analogous compounds (e.g., ’s DFT analysis of carbamothioyl benzamide) highlight the importance of solvent effects (polar aprotic solvents stabilize charge separation) and electron density maps to visualize electrophilic sites. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate proposed mechanisms .

Basic Research: What safety protocols are essential when handling this compound?

The compound is classified as acutely toxic (oral), corrosive to skin/eyes, and a respiratory irritant (GHS Hazard Statements: H302, H314, H335). Use fume hoods with ≥0.5 m/s airflow for all procedures. Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant aprons, and full-face shields. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Emergency spill kits should include absorbents (vermiculite) and neutralizers (sodium bicarbonate) .

Advanced Research: How can contradictions in literature data on this compound’s stability be resolved?

Discrepancies in decomposition temperatures or byproduct profiles may arise from impurities (e.g., residual amines) or moisture exposure. Adopt the NIH preclinical checklist () to standardize reporting of experimental conditions:

- Document solvent purity (e.g., ≤50 ppm H₂O via Karl Fischer titration).

- Use TGA-DSC to quantify thermal stability under inert vs. oxidative atmospheres.

- Monitor reaction mixtures with in situ IR to detect CO release (evidence of decomposition, as seen in DMF analogs; ).

Publish raw data (e.g., chromatograms, spectral baselines) to facilitate cross-validation .

Advanced Research: How does this compound’s stability vary under acidic/basic conditions?

The compound’s carbonyl group is susceptible to hydrolysis in acidic (H⁺) or basic (OH⁻) media, yielding formamide derivatives and CO₂. To assess stability:

- Conduct pH-dependent kinetic studies (e.g., 0.1–12 pH range) using UV-Vis spectroscopy (λmax ~270 nm for degradation products).

- Compare half-lives (t₁/₂) at 25°C vs. 40°C to calculate activation energy (Arrhenius plots).

- Use LC-MS/MS to identify intermediates (e.g., monoformamide species). Preclude metal contamination (e.g., Fe³⁺) by using glass reactors lined with PTFE .

Basic Research: What role does this compound play in multi-step organic syntheses?

It serves as a carbonyl transfer agent in peptide coupling (replacing toxic carbodiimides) or heterocycle formation (e.g., quinazolines). For example, in the synthesis of ureas, it reacts with amines under mild conditions (room temperature, THF solvent). Optimize yields by:

- Pre-activating the carbonyl group with Lewis acids (e.g., ZnCl₂).

- Monitoring reaction progress via HPLC (C18 columns, acetonitrile/water mobile phase).

- Quenching excess reagent with aqueous NaHCO₃ to prevent over-reaction .

Advanced Research: What analytical strategies ensure purity assessment of this compound in complex matrices?

Combine orthogonal techniques:

- GC-MS (HP-5MS column, 70 eV EI mode) to detect volatile impurities (e.g., dimethylamine).

- ¹H NMR (DMSO-d₆, 500 MHz) with integration of residual proton signals (e.g., DMSO at δ 2.50 ppm).

- Ion Chromatography for quantifying anionic byproducts (e.g., chloride from synthesis). Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ calculations and spike-recovery tests (target: 95–105% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.